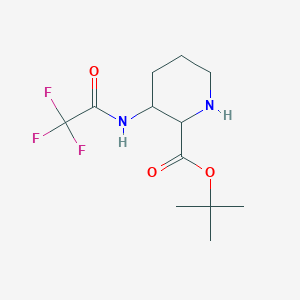

Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate

Description

Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate is a piperidine derivative featuring a trifluoroacetamido group at position 3 and a tert-butyl carboxylate ester at position 2. The trifluoroacetamido group enhances metabolic stability, while the tert-butyl ester provides steric protection, influencing solubility and reactivity .

Properties

IUPAC Name |

tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F3N2O3/c1-11(2,3)20-9(18)8-7(5-4-6-16-8)17-10(19)12(13,14)15/h7-8,16H,4-6H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWWAIRZUFTDOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(CCCN1)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955505-83-5 | |

| Record name | tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Trifluoroacetamido Group: This step involves the reaction of the piperidine derivative with trifluoroacetic anhydride in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the trifluoroacetamido group, potentially converting it to an amine.

Substitution: The trifluoroacetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines derived from the trifluoroacetamido group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors and enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: Piperidine-2-carboxylate vs. Piperidine-4-carboxylate

The positional isomer tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate (CAS: 1909319-36-3) differs in the carboxylate group placement (position 4 vs. 2). This minor structural variation significantly impacts conformational flexibility and intermolecular interactions.

Substituent Variations: Hydroxypropyl and Methylsulfonyl Groups

tert-Butyl 4-(3-hydroxypropyl)-4-(trifluoroacetamido)piperidine-1-carboxylate (18p) :

This compound (yield: 65%, mp: 86–87°C) incorporates a hydroxypropyl substituent at position 3. The hydroxyl group increases hydrophilicity compared to the target compound, which may enhance aqueous solubility but reduce membrane permeability. The lower yield (65% vs. 90% for other analogs) suggests synthetic challenges in introducing bulky substituents .tert-Butyl 3-(3-((methylsulfonyl)oxy)propyl)-3-(trifluoroacetamido)piperidine-1-carboxylate (19r) :

With a methylsulfonyloxypropyl group (yield: 90%, mp: 93–94°C), this derivative demonstrates superior synthetic efficiency. The sulfonyl group enhances stability and may act as a leaving group in further functionalization, a feature absent in the target compound .

Heterocycle Modifications: Pyrrolidine vs. Piperidine

tert-Butyl 3-phenyl-4-(trifluoroacetamido)pyrrolidine-1-carboxylate (C₁₇H₂₁F₃N₂O₃) replaces the piperidine ring with a pyrrolidine. The phenyl substituent further introduces aromatic interactions, absent in the target compound .

Bicyclic Derivatives

In tert-butyl 5-(3-(trifluoroacetamidomethyl)phenyl)-2-azabicyclo[2.2.0]hexane-2-carboxylate , a bicyclic scaffold replaces the piperidine ring. This rigid structure limits rotational freedom, which could improve selectivity in receptor binding. However, synthetic complexity (79% yield, isomer separation challenges) makes it less practical for scalable applications compared to the target compound .

Comparative Data Table

Key Research Findings

Synthetic Efficiency : Methylsulfonyl-containing analogs (e.g., 19r) achieve higher yields (90%) than hydroxypropyl derivatives (65%), highlighting the impact of substituent steric and electronic properties on reaction efficiency .

Biological Implications : The 2-carboxylate isomer’s structural proximity between the trifluoroacetamido and ester groups may enhance interactions with enzymes or receptors, a hypothesis supported by similar piperidine-based drug candidates .

Physicochemical Properties : Hydroxypropyl and sulfonyl groups significantly alter solubility and stability, suggesting that substituent choice must align with intended application (e.g., oral bioavailability vs. synthetic intermediates) .

Biological Activity

Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: and is characterized by a piperidine ring substituted with a trifluoroacetamido group and a tert-butyl ester. Its structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives, the piperidine ring is synthesized using standard organic reactions.

- Introduction of the Trifluoroacetamido Group : This can be achieved through acylation reactions using trifluoroacetic anhydride or trifluoroacetic acid in the presence of a suitable coupling agent.

- Esterification : The final step involves converting the carboxylic acid group into a tert-butyl ester using tert-butanol and an acid catalyst.

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and receptor binding affinity.

- Receptor Interaction : The compound may act as an antagonist or agonist at various G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like obesity or diabetes.

Case Studies

- Antidiabetic Activity : In a study examining compounds with similar structures, this compound demonstrated significant inhibition of glucose uptake in vitro, suggesting potential for diabetes management .

- Neuroprotective Effects : Research has indicated that related compounds exhibit neuroprotective properties by modulating neurotransmitter levels. This compound may share this property, warranting further investigation into its effects on neurodegenerative diseases .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential antidiabetic and neuroprotective effects | Receptor modulation and enzyme inhibition |

| Related Piperidine Derivatives | Antidepressant properties | Serotonin reuptake inhibition |

| Trifluoromethyl-containing Drugs | Enhanced potency in various biological assays | Improved receptor binding |

Q & A

Q. What synthetic strategies are recommended for preparing Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer: A multi-step synthesis typically involves palladium-catalyzed coupling, trifluoroacetamide protection, and tert-butyl carbamate deprotection. For example, a Pd(OAc)₂/xantphos catalytic system (50°C, 2 h) enables efficient aryl coupling . Post-reaction purification via gradient elution (hexanes:EtOAc) is critical for isolating isomers. Optimize coupling efficiency using EDC/HOAt activation in DMF at 0°C–RT to minimize racemization .

Q. How can structural integrity be confirmed after synthesis?

- Methodological Answer: Use a combination of HRMS (ESI-TOF) for exact mass verification (e.g., calculated vs. observed <0.1 ppm error) and ATR-FTIR to identify key functional groups (e.g., C=O stretch at ~1704 cm⁻¹ for trifluoroacetamido) . Constitutional isomers may require 2D NMR (COSY, NOESY) to resolve overlapping signals, as noted in cases with ambiguous ¹H NMR data .

Q. What purification techniques are effective for isolating isomers or byproducts?

- Methodological Answer: Gradient column chromatography (hexanes:EtOAc) effectively separates isomers with minor polarity differences. For persistent co-elution, switch to reverse-phase HPLC (C18 column, MeCN/H₂O mobile phase) to exploit hydrophobic differences in the piperidine and trifluoroacetamido groups .

Q. What storage conditions preserve the compound’s stability?

- Methodological Answer: Store at -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the tert-butyl carbamate and trifluoroacetamido groups. Desiccants (e.g., silica gel) mitigate moisture-induced degradation, particularly for hygroscopic intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer: Cross-validate X-ray crystallography (using SHELXL ) with dynamic NMR to assess conformational flexibility. For example, variable-temperature NMR can reveal hindered rotation in the piperidine ring, explaining split signals . Computational tools (DFT calculations) may predict spectroscopic profiles to reconcile discrepancies .

Q. What strategies optimize coupling efficiency in trifluoroacetamido-piperidine derivatives?

Q. How to design biological assays for evaluating enzyme/receptor interactions?

- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For enzyme inhibition studies, employ a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) to quantify IC₅₀ values. Pre-incubate the compound with the target enzyme (e.g., protease) at physiological pH to assess time-dependent inhibition .

Q. How to address low yields in multi-step syntheses involving tert-butyl and trifluoroacetamido groups?

- Methodological Answer: Optimize deprotection steps (e.g., TFA in DCM, 15 min at RT) to minimize side reactions . For trifluoroacetamido stability, avoid prolonged exposure to bases (>pH 9). Use high-throughput screening (HTS) of solvents (e.g., THF vs. DCM) and catalysts (e.g., Pd vs. Cu) to identify high-yield conditions .

Q. What methodologies assess the compound’s stability under experimental conditions?

- Methodological Answer: Conduct accelerated stability studies :

Q. How to leverage computational tools for SAR studies?

- Methodological Answer:

Perform molecular docking (AutoDock Vina) to predict binding poses with target proteins (e.g., kinases). Use QSAR models to correlate substituent effects (e.g., tert-butyl bulkiness) with activity. Validate predictions by synthesizing analogs with modified piperidine or trifluoroacetamido groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.